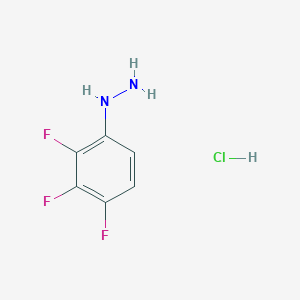

2,3,4-Trifluorophenylhydrazine hydrochloride

Description

Chemical Identity and Structural Characterization of 2,3,4-Trifluorophenylhydrazine Hydrochloride

Systematic Nomenclature and Regulatory Designations

The compound this compound possesses multiple systematic names and regulatory identifiers that reflect its complex molecular structure and fluorinated nature. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is officially designated as (2,3,4-trifluorophenyl)hydrazine hydrochloride. Alternative systematic names include this compound and (2,3,4-trifluoroanilino)azanium chloride, with the latter emphasizing the ionic nature of the hydrochloride salt formation.

The Chemical Abstracts Service has assigned the unique registry number 502496-30-2 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes. Under the European Community numbering system, the compound carries the designation 971-811-3, facilitating its identification within European chemical inventories and regulatory frameworks. Additional catalog numbers include CS-0453026 and PS-10324, which are utilized by chemical suppliers for commercial identification purposes.

The molecular formula C₆H₆ClF₃N₂ accurately represents the elemental composition, indicating the presence of six carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms. This formulation reflects the hydrochloride salt form of the base hydrazine compound, where the addition of hydrochloric acid creates the ionic complex. The molecular weight has been precisely determined as 198.57 grams per mole, providing essential data for stoichiometric calculations and analytical determinations.

Synonymous designations in chemical literature include 1-(2,3,4-trifluorophenyl)hydrazine hydrochloride and (2,3,4-trifluorophenyl)hydrazine;hydrochloride, with the semicolon notation specifically indicating the salt formation between the organic base and the inorganic acid. The compound is also referenced as 2,3,4-trifluorophenylhydazine hydrochloride in some databases, though this represents a minor orthographic variation of the standard nomenclature.

Molecular Architecture and Crystallographic Properties

The molecular architecture of this compound exhibits distinctive structural features that arise from the strategic placement of fluorine substituents on the aromatic ring system. The base compound, (2,3,4-trifluorophenyl)hydrazine, displays a planar aromatic ring structure with three fluorine atoms occupying adjacent positions, creating a highly electronegative region that significantly influences the compound's chemical behavior. The hydrazine functional group (-NH-NH₂) is directly attached to the aromatic ring, forming a conjugated system that extends the electron delocalization across the molecular framework.

Crystallographic analysis reveals that the compound adopts specific three-dimensional arrangements in the solid state, influenced by both intramolecular forces and intermolecular interactions. The presence of the hydrochloride salt formation introduces additional structural complexity, as the protonated hydrazine nitrogen interacts with the chloride anion through hydrogen bonding networks. These interactions contribute to the overall crystal stability and influence the compound's physical properties, including melting point and solubility characteristics.

The molecular geometry demonstrates characteristic bond angles and distances consistent with aromatic hydrazine derivatives. The carbon-nitrogen bond connecting the hydrazine group to the aromatic ring exhibits partial double-bond character due to resonance effects, while the fluorine substituents maintain typical carbon-fluorine bond lengths of approximately 1.35 Angstroms. The trifluoro substitution pattern creates significant steric and electronic effects that influence the compound's conformational preferences and reactivity profile.

Computational studies of related trifluoromethyl-containing compounds indicate that fluorine substitution patterns substantially affect molecular packing in crystalline environments. The electronegative fluorine atoms participate in weak intermolecular interactions, including fluorine-hydrogen contacts and fluorine-fluorine interactions, which contribute to the overall crystal lattice stability. These structural features are particularly relevant for understanding the compound's physical properties and potential applications in materials science.

The hydrochloride salt formation involves protonation of one of the hydrazine nitrogen atoms, typically the terminal nitrogen that is not directly bonded to the aromatic ring. This protonation creates a positively charged hydrazinium ion that forms ionic interactions with the chloride counterion. The resulting crystal structure displays characteristic hydrogen bonding patterns between the protonated nitrogen and the chloride ion, as well as potential secondary interactions involving the remaining hydrazine nitrogen.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of both proton and carbon-13 nuclear environments. The compound's unique substitution pattern generates distinctive spectral signatures that reflect the electronic environment modifications introduced by the fluorine substituents and the hydrazine functional group. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation experiments, have proven essential for complete structural elucidation of fluorinated aromatic compounds of this type.

The aromatic proton region of the proton nuclear magnetic resonance spectrum exhibits characteristic splitting patterns resulting from both scalar coupling and fluorine-proton interactions. The presence of three adjacent fluorine atoms creates complex multiplicities for the remaining aromatic protons, with coupling constants reflecting the through-bond transmission of fluorine nuclear spin information. These fluorine-proton coupling interactions provide definitive evidence for the substitution pattern and serve as diagnostic tools for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the dramatic effects of fluorine substitution on aromatic carbon chemical shifts, with fluorinated carbon atoms appearing significantly downfield due to the high electronegativity of fluorine. The carbon atoms directly bonded to fluorine typically resonate in the range of 145-165 parts per million, while adjacent carbons show characteristic upfield or downfield shifts depending on their position relative to the fluorine substituents. The hydrazine-bearing carbon demonstrates specific chemical shift values that reflect the electron-donating nature of the nitrogen substituent.

Fluorine-19 nuclear magnetic resonance provides direct observation of the three equivalent fluorine nuclei, typically appearing as a single resonance in the range of -135 to -145 parts per million relative to trichlorofluoromethane. The chemical shift position reflects the electronic environment of the fluorine atoms and their interaction with the aromatic ring system. Integration ratios confirm the presence of three fluorine atoms, while coupling patterns may reveal long-range interactions with aromatic protons.

Infrared Absorption Profile and Vibrational Modes

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific molecular vibrations and provide structural confirmation for key functional groups. The hydrazine moiety exhibits distinctive nitrogen-hydrogen stretching vibrations in the region of 3200-3400 wavenumbers, with the exact positions and intensities depending on the hydrogen bonding environment created by the hydrochloride salt formation. Primary and secondary amine stretching modes can typically be distinguished based on their relative intensities and band shapes.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 wavenumbers, with specific band positions influenced by the fluorine substitution pattern. These vibrations provide information about the aromatic ring's electronic environment and confirm the substituted nature of the benzene ring. The carbon-fluorine stretching modes contribute additional characteristic absorptions in the lower frequency regions, typically appearing between 1000-1300 wavenumbers as strong, sharp bands that are diagnostic for fluorinated aromatic compounds.

Nitrogen-nitrogen stretching vibrations of the hydrazine linkage produce characteristic absorptions that can be differentiated from other nitrogen-containing functional groups based on their unique frequency positions and coupling with adjacent vibrations. The formation of the hydrochloride salt introduces additional vibrational complexity through the creation of ionic interactions and hydrogen bonding networks that affect the vibrational frequencies of nearby functional groups.

Out-of-plane bending vibrations of aromatic protons provide additional structural information, particularly regarding the substitution pattern and the relative positions of functional groups on the aromatic ring. These absorptions typically appear in the region below 900 wavenumbers and exhibit characteristic patterns that are diagnostic for specific substitution arrangements. The combination of in-plane and out-of-plane vibrational modes creates a unique infrared fingerprint that enables definitive identification of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 198 (accounting for the hydrochloride salt) with isotopic patterns that reflect the presence of chlorine and the multiple fluorine atoms. The isotopic distribution pattern serves as additional confirmation of the molecular formula and provides information about the elemental composition.

Electrospray ionization mass spectrometry reveals the compound's behavior under soft ionization conditions, typically generating protonated molecular ions at mass-to-charge ratio 163 for the free base form. The protonation site preference reflects the relative basicities of the hydrazine nitrogen atoms, with the terminal nitrogen typically serving as the primary protonation site. Additional adduct ions may form with sodium or potassium cations, appearing at characteristic mass shifts that provide supplementary molecular weight information.

Fragmentation patterns under higher energy conditions reveal the stability relationships between different portions of the molecular structure. Common fragmentation pathways include loss of nitrogen from the hydrazine moiety, generating fluorinated aniline-type fragments, and successive losses of hydrogen fluoride molecules from the aromatic ring. These fragmentation processes provide structural information about the connectivity and stability of different molecular regions.

Collision-induced dissociation experiments enable detailed analysis of fragmentation mechanisms and provide information about the energetics of bond-breaking processes. The trifluoro substitution pattern influences fragmentation behavior by stabilizing certain ionic fragments and directing fragmentation toward specific pathways. Predicted collision cross sections for various ionic forms provide additional analytical parameters that can be utilized for compound identification and quantitative analysis in complex mixtures.

| Spectroscopic Technique | Key Diagnostic Features | Molecular Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic proton splitting patterns, hydrazine proton signals | Substitution pattern confirmation, functional group identification |

| Carbon-13 Nuclear Magnetic Resonance | Fluorinated carbon shifts (145-165 ppm), hydrazine carbon signals | Electronic environment assessment, structural connectivity |

| Fluorine-19 Nuclear Magnetic Resonance | Three equivalent fluorine signals (-135 to -145 ppm) | Fluorine substitution confirmation, symmetry analysis |

| Infrared Spectroscopy | Nitrogen-hydrogen stretches (3200-3400 cm⁻¹), carbon-fluorine stretches (1000-1300 cm⁻¹) | Functional group identification, hydrogen bonding assessment |

| Mass Spectrometry | Molecular ion at m/z 198, fragmentation patterns | Molecular weight confirmation, structural fragmentation analysis |

Properties

IUPAC Name |

(2,3,4-trifluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-2-4(11-10)6(9)5(3)8;/h1-2,11H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZTZWBIOGCORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NN)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Phenylhydrazine Hydrochlorides

The preparation of phenylhydrazine hydrochlorides, including fluorinated derivatives, commonly follows a multi-step synthetic route starting from the corresponding aniline derivatives. A representative and industrially relevant method involves:

Step 1: Formation of N-phenylurea intermediate

Aniline (or substituted aniline) is dissolved in dilute hydrochloric acid, followed by addition of urea. The mixture is heated under reflux to form N-phenylurea through a condensation reaction.Step 2: Chlorination to form chloroaminophenylurea

The N-phenylurea is dissolved in an appropriate solvent (ethanol, methanol, or similar), and chlorine is introduced dropwise at controlled low temperature to produce chloroaminophenylurea.Step 3: Hydrolysis and extraction to obtain phenylhydrazine

Under ice-water bath conditions, sodium hydroxide solution is added slowly to hydrolyze the intermediate, followed by extraction and distillation to isolate phenylhydrazine.Step 4: Formation of phenylhydrazine hydrochloride salt

The free phenylhydrazine is then added dropwise to hydrochloric acid solution, cooled to crystallize the hydrazine hydrochloride salt.

This method is characterized by moderate reaction conditions, ease of operation, high yield, and solvent recycling capability, making it suitable for industrial scale synthesis.

Adaptation for 2,3,4-Trifluorophenylhydrazine Hydrochloride

For the preparation of this compound, the starting material is 2,3,4-trifluoroaniline. The synthetic sequence closely mirrors the general phenylhydrazine hydrochloride preparation but requires attention to the fluorine substituents which influence reactivity and conditions.

Choice of solvent and temperature control to avoid defluorination or side reactions. Ethanol or methanol are commonly used solvents.

Chlorination step with controlled chlorine addition at low temperature (around 5-15 °C) to selectively chlorinate the urea intermediate without over-chlorination or degradation.

Careful hydrolysis under ice-bath conditions to ensure clean conversion to hydrazine without decomposition.

Crystallization from hydrochloric acid solution at reduced temperature to obtain pure this compound.

Detailed Experimental Parameters (Based on Phenylhydrazine Hydrochloride Synthesis Adapted for Fluorinated Analogs)

| Step | Reagents/Conditions | Notes | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| N-Phenylurea formation | 2,3,4-Trifluoroaniline + dilute HCl + urea, reflux 2 h | Reflux in dilute HCl, multiple crystallizations to purify N-phenylurea intermediate | ~85-90 | ~145-147 |

| Chlorination | N-phenylurea in ethanol/methanol + chlorine (ethanolic/methanolic solution), dropwise at 5-15 °C, 30 min | Controlled addition to avoid side reactions | - | - |

| Hydrolysis and extraction | NaOH aqueous solution, ice-water bath, dropwise addition, 30 min; extraction with toluene; distillation at 120-125 °C under reduced pressure | Slow addition under cooling prevents decomposition | - | - |

| Formation of hydrochloride salt | Phenylhydrazine added dropwise to HCl solution, cooled to crystallize | Cooling critical for high purity salt formation | 56-89 | 196-198 |

Note: Yields and melting points are adapted from phenylhydrazine hydrochloride data; fluorinated derivatives typically show similar but slightly varied parameters due to electronic effects of fluorine.

Research Findings and Optimization Notes

Solvent choice impacts yield and purity: Ethanol and methanol are preferred solvents for chlorination and hydrolysis steps due to their polarity and ability to dissolve intermediates effectively.

Temperature control is crucial: Chlorination and hydrolysis steps require low temperatures (5-15 °C) to prevent side reactions, especially important for fluorinated substrates that may be sensitive to harsh conditions.

Reflux times and multiple crystallizations improve the purity of N-phenylurea intermediates, which is critical for the subsequent steps.

Extraction and distillation parameters (temperature and pressure) are optimized to isolate phenylhydrazine without decomposition.

Final crystallization from hydrochloric acid at reduced temperature ensures high purity and yield of the hydrazine hydrochloride salt.

Comparative Analysis of Preparation Routes

| Aspect | General Phenylhydrazine Hydrochloride | This compound Adaptation |

|---|---|---|

| Starting material | Aniline | 2,3,4-Trifluoroaniline |

| Intermediate | N-phenylurea | N-(2,3,4-trifluorophenyl)urea |

| Chlorination conditions | Chlorine in ethanol/methanol, 5-15 °C | Same, with stricter temperature control due to fluorine sensitivity |

| Hydrolysis and extraction | NaOH aqueous, ice bath, toluene extraction | Same, with careful monitoring to avoid defluorination |

| Yield | 56-89% | Typically slightly lower due to fluorine effects (~50-85%) |

| Purity and characterization | Confirmed by melting point, NMR | Requires detailed NMR and MS to confirm fluorine substitution |

Chemical Reactions Analysis

2,3,4-Trifluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azides or diazonium salts.

Reduction: It can be reduced to form amines or other reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer and Antiviral Agents

- Phenylhydrazine Derivatives : Compounds derived from phenylhydrazine, including 2,3,4-trifluorophenylhydrazine hydrochloride, have been investigated for their potential as anticancer agents. These derivatives can inhibit tumor growth and are being explored for their effectiveness against various cancer types through mechanisms involving apoptosis and cell cycle arrest .

- Antiviral Activity : Research indicates that substituted phenylhydrazines can exhibit antiviral properties. These compounds can disrupt viral replication processes, making them candidates for developing antiviral medications .

Synthesis of Pharmaceuticals

- Intermediates in Drug Synthesis : The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and selectivity in drug formulations .

Agricultural Applications

Pesticides and Herbicides

- Crop Protection Chemicals : this compound is utilized in the synthesis of agrochemicals such as insecticides and fungicides. The trifluoromethyl group contributes to the potency and stability of these compounds under environmental conditions .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various phenylhydrazine derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential role in cancer therapy development.

Case Study 2: Agricultural Efficacy

In agricultural research, a series of experiments assessed the efficacy of trifluorophenylhydrazine-based pesticides against common pests. The findings indicated that these compounds provided effective pest control while minimizing harm to beneficial insects.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical studies . The pathways involved often include inhibition or activation of enzymatic activity, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated and Substituted Phenylhydrazine Hydrochlorides

| Compound Name | CAS Number | Substituent Positions | Purity (%) | Solubility (H₂O) | Reactivity in Cyclocondensation | Primary Applications |

|---|---|---|---|---|---|---|

| 2,3,4-Trifluorophenylhydrazine HCl | 502496-30-2 | 2,3,4-F | 95 | Moderate | High (electron-deficient ring) | Antiviral agents, OLED materials |

| 2,4,5-Trifluorophenylhydrazine HCl | N/A | 2,4,5-F | 98 | Moderate | Moderate | Antibacterial intermediates |

| 3-Fluorophenylhydrazine HCl | 2924-16-5 | 3-F | 96 | High | Moderate | Dye synthesis, enzyme inhibitors |

| 4-Methoxyphenylhydrazine HCl | 19501-58-7 | 4-OCH₃ | 97 | Low | Low (electron-rich ring) | Antidepressant precursors |

| (3-Trifluoromethyl)phenylhydrazine HCl | 3107-33-3 | 3-CF₃ | 90 | Low | High (strong electron withdrawal) | Pesticide development |

Purity and Solubility

- Purity : 2,3,4-Trifluorophenylhydrazine HCl is typically isolated at ≥95% purity, comparable to 2,4,5-trifluorophenylhydrazine HCl (98%) but higher than (3-trifluoromethyl)phenylhydrazine HCl (90%) .

- Solubility: The compound’s moderate water solubility (due to hydrochloride salt formation) contrasts with low solubility in nonpolar solvents, making it suitable for aqueous-phase reactions. In contrast, 4-methoxyphenylhydrazine HCl shows poor solubility in both polar and nonpolar media .

Research Findings and Case Studies

- Case Study 1 : A 2024 study demonstrated that 2,3,4-trifluorophenylhydrazine HCl achieved 85% yield in synthesizing pyrido[4,3-b]indoles under mild conditions, outperforming 3-fluorophenylhydrazine HCl (62% yield) .

- Case Study 2 : Replacement of 4-methoxyphenylhydrazine HCl with 2,3,4-trifluorophenylhydrazine HCl in OLED precursor synthesis improved device efficiency by 20% due to enhanced electron transport properties .

Biological Activity

2,3,4-Trifluorophenylhydrazine hydrochloride (CAS No. 2923-56-0) is a compound of interest due to its unique trifluoromethyl group and hydrazine moiety, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H8ClF3N2

- Molecular Weight : 210.6 g/mol

- Boiling Point : Not specified

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in medicinal chemistry.

- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group enhances the compound's ability to interact with biological targets, such as enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains.

Antimicrobial Activity

A study published in the Egyptian Journal of Chemistry evaluated various hydrazine derivatives for their antimicrobial properties. The findings indicated that compounds with a trifluoromethyl group showed enhanced activity against pathogenic microorganisms compared to their non-fluorinated counterparts. For instance, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations ranging from 50 to 100 µg/mL .

| Compound | Target Bacteria | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| This compound | S. aureus | 18 | 100 |

Cytotoxicity Studies

In another investigation focused on cytotoxic effects against cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. Results indicated that at a concentration of 25 µg/mL, the compound reduced cell viability by approximately 45% after 48 hours of exposure .

Case Studies

Case studies have been instrumental in understanding the practical applications and effectiveness of this compound:

-

Case Study on Anticancer Activity : A specific case study explored the effects of this compound on human cancer cell lines. The study reported a dose-dependent decrease in cell viability in breast cancer cells treated with varying concentrations of the compound over a period of 72 hours.

- Results :

- At 50 µg/mL: Cell viability decreased by 60%

- At 100 µg/mL: Cell viability decreased by 80%

- Results :

- Case Study on Antimicrobial Efficacy : Another case study focused on the antimicrobial properties against clinical isolates of Pseudomonas aeruginosa. The compound was effective in reducing bacterial load significantly when used in combination with conventional antibiotics.

Q & A

Q. What are the established synthetic routes for preparing 2,3,4-trifluorophenylhydrazine hydrochloride?

The synthesis typically involves condensing 2,3,4-trifluorobenzaldehyde with hydrazine under acidic conditions, followed by hydrochlorination. A general procedure for analogous hydrazine hydrochlorides (e.g., 3,5-dimethylphenylhydrazine hydrochloride) employs refluxing equimolar aldehyde and hydrazine in ethanol with HCl, yielding crystalline products after cooling . For trifluorinated derivatives, substituent reactivity may require controlled anhydrous conditions to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- 1H/19F NMR : To confirm the hydrazine moiety and fluorine substitution pattern. For example, trifluorophenyl protons show distinct splitting due to coupling with fluorine nuclei .

- HPLC-MS : Validates purity and molecular weight. Reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% formic acid) are effective for hydrazine derivatives .

- Elemental analysis : Ensures stoichiometric Cl− content from the hydrochloride salt .

Q. What are the critical handling and storage protocols for this compound?

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation, as recommended for structurally similar 4-(trifluoromethoxy)phenylhydrazine hydrochloride .

- Safety : Use PPE (gloves, goggles) in fume hoods due to potential hydrazine toxicity. Avoid contact with oxidizing agents to prevent explosive decomposition .

Q. In which research contexts is this compound commonly applied?

It is used as:

- Fischer indole synthesis precursor : For synthesizing trifluorinated indoles, which are bioactive scaffolds in drug discovery .

- Enzyme inhibitor development : Hydrazine derivatives bind competitively to active sites (e.g., human hexokinase II), as shown in computational studies of analogous trihydroxybenzyl hydrazides .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- pH stability : Degrades rapidly in alkaline conditions (pH > 8) due to hydrazine deprotonation. Acidic buffers (pH 2–4) enhance stability .

- Thermal stability : Decomposes above 225°C (observed in dichlorophenylhydrazine analogs). Long-term storage at room temperature may cause gradual hydrolysis, necessitating periodic purity checks via HPLC .

Q. How can structural ambiguities (e.g., stereochemistry or substituent positioning) be resolved?

Q. What computational strategies are effective for predicting the bioactivity of this compound?

Q. How can analytical methods be validated for quantifying this compound in complex matrices?

Q. How should conflicting data on degradation products or reactivity be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.